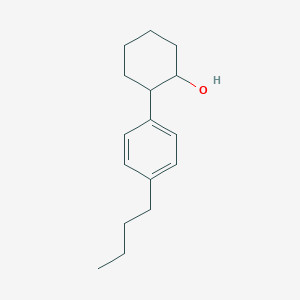

trans-2-(4-n-Butylphenyl)cyclohexanol

Description

Fundamental Principles of Cyclohexanol (B46403) Stereochemistry and Conformational Analysis

The cyclohexane (B81311) ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. bldpharm.comgmu.edu In this conformation, the substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). bldpharm.comgmu.edu Through a process known as ring flipping, a chair conformation can interconvert into an alternative chair conformation, which causes all axial substituents to become equatorial and vice versa. bldpharm.com

For monosubstituted cyclohexanes, the two chair conformations are no longer equal in energy. utdallas.edu The conformer with the substituent in the equatorial position is generally more stable to avoid steric hindrance known as 1,3-diaxial interactions. utdallas.edu The magnitude of this preference, known as the A-value, increases with the steric bulk of the substituent. utdallas.edu

In disubstituted cyclohexanols, such as trans-2-(4-n-Butylphenyl)cyclohexanol, the stereochemical and conformational analysis becomes more complex. The relative orientation of the hydroxyl group and the aryl substituent (in this case, trans) dictates that one group is in an axial position and the other is in an equatorial position, or both are equatorial in a different chair conformation. The preferred conformation will be the one that minimizes steric interactions, placing the bulkier group in the equatorial position. The aryl group, in this case, the 4-n-butylphenyl group, is significantly larger than the hydroxyl group, and therefore, the conformation where the 4-n-butylphenyl group is equatorial is strongly favored.

Significance of Aryl-Substituted Cyclohexanol Derivatives in Organic Chemistry

Aryl-substituted cyclohexanol derivatives are a class of compounds that have garnered considerable attention in organic chemistry due to their diverse applications. Their rigid, chiral scaffold makes them valuable as chiral auxiliaries and synthons in asymmetric synthesis. wikipedia.org For instance, the enantiomers of trans-2-phenyl-1-cyclohexanol (B1200244) are well-established chiral auxiliaries used to control the stereochemical outcome of various chemical reactions. wikipedia.org The synthesis of optically active 2-arylcyclohexanols is an area of active research, with methods including enzymatic resolutions and asymmetric dihydroxylation followed by selective reduction. wikipedia.orggoogle.comorgsyn.org

The presence of an aryl group introduces electronic and steric properties that can be fine-tuned by modifying the substituents on the aromatic ring. This modularity allows for the synthesis of a wide range of derivatives with tailored properties. These compounds serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products. beilstein-journals.orgnih.gov The cyclohexanone (B45756) skeleton, a close synthetic precursor to cyclohexanols, is a core structure in many biologically active compounds. beilstein-journals.org

Contextualization of this compound within Contemporary Chemical Research

This compound is a specific example of an aryl-substituted cyclohexanol that finds its relevance in the broader context of materials science, particularly in the field of liquid crystals. researchgate.netontosight.ai Liquid crystals are phases of matter that exhibit properties between those of conventional liquids and solid crystals. researchgate.net The molecular structure of compounds that form liquid crystalline phases (mesogens) often consists of a rigid core and a flexible tail.

The structure of this compound, with its rigid phenylcyclohexyl core and flexible n-butyl tail, is characteristic of a mesogen precursor. The trans relationship between the bulky 4-n-butylphenyl group and the hydroxyl group leads to a more linear and rigid molecular shape, which is conducive to the formation of liquid crystalline phases. The n-butyl group provides the necessary flexibility. Indeed, related structures containing the 4-alkylphenylcyclohexyl moiety are known components of liquid crystal mixtures used in display technologies. mdpi.com

While specific research articles focusing solely on this compound are not abundant in mainstream literature, its structural motifs are highly relevant to ongoing research in the design and synthesis of new liquid crystalline materials. mdpi.comnih.gov The synthesis of such molecules often involves the stereoselective construction of the substituted cyclohexane ring, a persistent challenge in organic synthesis. mdpi.comorganic-chemistry.org Therefore, the study of compounds like this compound contributes to the fundamental understanding of structure-property relationships in liquid crystals and the development of advanced synthetic methodologies for their preparation.

Structure

3D Structure

Properties

Molecular Formula |

C16H24O |

|---|---|

Molecular Weight |

232.36 g/mol |

IUPAC Name |

2-(4-butylphenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C16H24O/c1-2-3-6-13-9-11-14(12-10-13)15-7-4-5-8-16(15)17/h9-12,15-17H,2-8H2,1H3 |

InChI Key |

UGSNDJFIMCVSKW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2CCCCC2O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Trans 2 4 N Butylphenyl Cyclohexanol

Stereoselective and Enantioselective Approaches to its Construction

Achieving the desired trans configuration and, if required, a single enantiomer of 2-(4-n-butylphenyl)cyclohexanol, demands sophisticated synthetic methods that can control the three-dimensional arrangement of atoms.

Asymmetric Synthesis through Catalytic Systems

Asymmetric catalysis is a powerful tool for establishing chirality, providing pathways to enantiomerically enriched products from prochiral substrates. For the synthesis of chiral 2-arylcyclohexanols, transition metal-catalyzed reactions are prominent. nih.govnih.gov While direct asymmetric synthesis of trans-2-(4-n-butylphenyl)cyclohexanol is not extensively documented, analogous transformations provide a clear blueprint.

One such strategy is the asymmetric hydrogenation of a precursor like 2-(4-n-butylphenyl)cyclohex-1-en-1-ol or the corresponding enone. Catalytic systems composed of a transition metal (such as rhodium, ruthenium, or iridium) and a chiral ligand can facilitate the enantioselective reduction of the ketone or the double bond. wikipedia.org For instance, catalysts like those used in Noyori's asymmetric hydrogenation could be adapted for this purpose. The choice of chiral ligand (e.g., BINAP derivatives) is crucial for inducing high levels of enantioselectivity, effectively shielding one face of the substrate and directing the hydride attack to the other.

Another potential route is the catalytic asymmetric arylation of cyclohexene oxide or a related derivative, although this is a more complex transformation.

| Catalytic System | Precursor Substrate | Potential Outcome |

| Ru-BINAP / H₂ | 2-(4-n-Butylphenyl)cyclohexanone | Enantioselective reduction to chiral cis and trans alcohols |

| Ir-Chiral Ligand | 1-(4-n-Butylphenyl)cyclohexene | Asymmetric hydrogenation leading to a chiral precursor |

| Rh-Chiral Phosphine (B1218219) | 2-(4-n-butylphenyl)cyclohex-1-en-1-ol | Diastereoselective and enantioselective hydrogenation |

Chemoenzymatic Strategies, including Kinetic Resolution

Chemoenzymatic methods offer a highly selective and environmentally benign alternative for obtaining enantiomerically pure compounds. Kinetic resolution, a cornerstone of this approach, involves the selective reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the newly formed product.

For racemic this compound, lipase-catalyzed kinetic resolution is a highly effective strategy. nih.gov Lipases, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), are widely used for the enantioselective acylation of secondary alcohols. nih.govnih.gov In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate, in a non-polar organic solvent. The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the (R)-enantiomer) at a much higher rate than the other, in accordance with the Kazlauskas rule. nih.gov This results in a mixture of the acylated (R)-ester and the unreacted (S)-alcohol, which can then be separated by chromatography. High enantiomeric excess (ee) for both the remaining alcohol and the ester can often be achieved. nih.govresearchgate.net

| Enzyme | Acyl Donor | Solvent | Typical Result |

| Novozym 435 (CALB) | Vinyl Acetate | Toluene or Hexane | High E-value (>200), >99% ee for one enantiomer |

| Lipase PS (Pseudomonas cepacia) | Vinyl Acetate | Diisopropyl Ether | High enantioselectivity |

| Candida rugosa Lipase | Isopropenyl Acetate | Dioxane | Moderate to good enantioselectivity |

Diastereoselective Control in Cyclohexane (B81311) Ring Formation

The trans relationship between the hydroxyl group and the aryl substituent is a key structural feature. This diastereoselectivity is often established during the reduction of a 2-(4-n-butylphenyl)cyclohexanone precursor. The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent and the steric environment of the carbonyl group.

The axial attack of a small hydride reagent (e.g., sodium borohydride) on the more stable chair conformation of the ketone (with the bulky 4-n-butylphenyl group in an equatorial position) leads to the equatorial alcohol (cis product). Conversely, the use of bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride), favors equatorial attack. This approach is sterically hindered by the axial hydrogens on the ring, but it leads to the formation of the axial alcohol (trans product), which is the thermodynamically more stable isomer upon equilibration. Therefore, careful selection of the reducing agent is paramount for achieving high diastereoselectivity for the desired trans isomer. nih.gov

| Reducing Agent | Primary Attack Trajectory | Major Product |

| Sodium Borohydride (NaBH₄) | Axial | cis-2-(4-n-Butylphenyl)cyclohexanol |

| Lithium Aluminium Hydride (LiAlH₄) | Axial | Primarily cis product |

| L-Selectride® | Equatorial | This compound |

| K-Selectride® | Equatorial | This compound |

Precursor-Based Synthetic Routes

These routes rely on the construction of the carbon skeleton first, followed by functional group manipulations to arrive at the final product.

Methodologies Employing Cyclohexanone (B45756) Derivatives

A common and versatile approach begins with cyclohexanone or its derivatives. The 4-n-butylphenyl group can be introduced at the C2 position through several methods. researchgate.netstackexchange.com One reliable method is the alpha-arylation of cyclohexanone. This can be achieved by first forming the enolate of cyclohexanone using a strong base like lithium diisopropylamide (LDA) and then reacting it with a suitable electrophile such as 4-n-butyl-iodobenzene in the presence of a palladium catalyst.

Alternatively, an aldol condensation between cyclohexanone and 4-n-butylbenzaldehyde can yield an α,β-unsaturated ketone, 2-(4-n-butylbenzylidene)cyclohexanone. stackexchange.com Subsequent catalytic hydrogenation can reduce both the double bond and the carbonyl group. However, controlling the stereochemistry of the alcohol during this one-pot reduction can be challenging. A more controlled sequence involves the selective reduction of the double bond first, to give 2-(4-n-butylphenyl)cyclohexanone, followed by the diastereoselective reduction of the ketone as described in section 2.1.3.

| Step 1 | Step 2 | Step 3 |

| Aldol condensation with 4-n-butylbenzaldehyde | Catalytic hydrogenation of C=C bond | Diastereoselective reduction of C=O group |

| Enolate formation (LDA) | Pd-catalyzed α-arylation with 4-n-butylaryl halide | Diastereoselective reduction of C=O group |

| Enamine formation (e.g., with pyrrolidine) chemistry-online.com | Alkylation with 4-n-butylbenzyl halide | Reduction of C=C and C=O bonds |

Ring-Opening Reactions of Cyclohexene Oxide with Aryl Organometallics

The nucleophilic ring-opening of epoxides provides a direct route to 1,2-disubstituted cyclohexanols. The reaction of cyclohexene oxide with an organometallic reagent, such as a Grignard reagent or an organocuprate, is a classic method for forming the C-C bond and setting the trans stereochemistry. researchgate.netstackexchange.com

Specifically, the reaction of cyclohexene oxide with a 4-n-butylphenyl magnesium halide (a Grignard reagent) or a lithium di-(4-n-butylphenyl)cuprate (a Gilman reagent) results in the formation of this compound. The reaction proceeds via an S_N2-type mechanism where the nucleophile attacks one of the epoxide carbons, leading to an inversion of configuration at that center. According to the Fürst-Plattner rule of diaxial opening, the nucleophile preferentially attacks at a position that allows the intermediate to adopt a chair-like conformation, resulting in the trans product. nih.gov The use of copper(I) salts as catalysts can often improve the yield and selectivity of the reaction with Grignard reagents.

| Reagent | Catalyst | Key Features |

| 4-n-Butylphenylmagnesium Bromide | Copper(I) Iodide (CuI) | Classic Grignard addition, yields trans product |

| Lithium di(4-n-butylphenyl)cuprate | None needed | Gilman reagent, generally provides cleaner reaction and high yield of the trans product |

| 4-n-Butylphenyllithium | Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis acid activation of epoxide, can influence regioselectivity |

Advanced Derivatization Strategies for Analogues and Probes

The strategic derivatization of the hydroxyl and phenyl moieties of this compound opens avenues for the creation of diverse analogues and sophisticated molecular probes. These derivatives are instrumental in elucidating biological mechanisms, improving pharmacokinetic profiles, and for use in diagnostic applications. Advanced strategies focus on introducing functionalities that can act as reporters (e.g., fluorophores), reactive handles for bioconjugation, or modulators of physicochemical properties.

A primary site for derivatization is the secondary alcohol of the cyclohexyl ring. This functional group can be readily converted into a variety of esters and ethers. For instance, esterification with fluorophore-containing carboxylic acids can yield fluorescent probes. The choice of fluorophore can be tailored for specific applications, considering factors like excitation and emission wavelengths, quantum yield, and environmental sensitivity.

Another key strategy involves the modification of the 4-n-butylphenyl group. Electrophilic aromatic substitution reactions can introduce substituents onto the phenyl ring, although regioselectivity needs to be carefully controlled. More advanced techniques, such as directed C-H activation, offer precise control over the position of functionalization. nih.gov These methods allow for the introduction of a wide range of functional groups, including halogens, nitro groups, and amines, which can serve as handles for further chemical modifications.

The following sections detail specific derivatization approaches for generating analogues and probes from this compound.

Esterification and Etherification of the Cyclohexanol (B46403) Moiety

The hydroxyl group of this compound is a versatile handle for introducing a variety of functional groups through esterification and etherification reactions. These modifications can be used to generate analogues with altered lipophilicity, metabolic stability, and biological activity. Furthermore, the introduction of reporter groups, such as fluorophores or biotin, can transform the parent compound into a valuable probe for biological studies.

Table 1: Representative Esterification Reactions for Probe Synthesis

| Reagent | Reaction Conditions | Product | Potential Application |

| Dansyl chloride | Triethylamine, CH₂Cl₂ | Dansyl-ester derivative | Fluorescent probe for binding assays |

| N,N-Dimethylglycine | DCC, DMAP, CH₂Cl₂ | Amino-ester derivative | Increased water solubility, handle for further conjugation |

| Biotin-N-hydroxysuccinimide ester | Triethylamine, DMF | Biotinylated derivative | Affinity-based purification of target proteins |

| 7-Methoxycoumarin-4-acetic acid | EDC, DMAP, CH₂Cl₂ | Coumarin-ester derivative | Ratiometric fluorescent probe |

Table 2: Representative Etherification Reactions for Analogue Synthesis

| Reagent | Reaction Conditions | Product | Potential Application |

| Methyl iodide | NaH, THF | Methoxy derivative | Analogue with blocked hydroxyl group |

| Propargyl bromide | NaH, DMF | Propargyl ether derivative | Click chemistry handle for bioconjugation |

| (2-Bromoethyl)trimethylammonium bromide | K₂CO₃, Acetone | Quaternary ammonium ether | Increased water solubility, potential for altered pharmacology |

| 4-(Bromomethyl)phenylboronic acid pinacol ester | Cs₂CO₃, CH₃CN | Boronate-ether derivative | Probe for detection of reactive oxygen species |

Functionalization of the Aromatic Ring

Modification of the 4-n-butylphenyl ring provides another avenue for creating analogues and probes with diverse properties. While the existing butyl group directs electrophilic substitution primarily to the ortho positions, achieving high regioselectivity can be challenging. Modern synthetic methods, such as transition metal-catalyzed C-H activation, offer more precise control over the site of functionalization.

Directed C-H olefination of phenol derivatives, for example, can be adapted to introduce vinyl groups at specific positions on the phenyl ring. nih.gov These vinyl groups can then be further manipulated to install a variety of functionalities.

Table 3: Potential Aromatic Ring Functionalization Strategies

| Reaction Type | Reagents and Conditions | Potential Product Functionality | Purpose |

| Nitration | HNO₃, H₂SO₄ | Nitro group | Precursor for amine functionality, electron-withdrawing group |

| Halogenation | NBS or NCS, CCl₄, light | Bromo or Chloro group | Handle for cross-coupling reactions |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Acetyl group | Ketone handle for further derivatization |

| Directed C-H Borylation | Ir catalyst, B₂pin₂ | Boryl group | Versatile handle for Suzuki cross-coupling |

| C-H Trifluoromethylation | Togni's reagent, Cu catalyst | Trifluoromethyl group | Increased metabolic stability and lipophilicity |

The strategic combination of derivatization at both the cyclohexanol and the phenyl moieties allows for the generation of a vast library of analogues and probes from the core scaffold of this compound. These derivatives are essential tools for exploring the structure-activity relationships of this compound class and for developing novel chemical probes for biological research.

In Depth Conformational Analysis and Stereochemical Elucidation of Trans 2 4 N Butylphenyl Cyclohexanol

Conformational Preferences of the Cyclohexane (B81311) Ring System

The cyclohexane ring is not a planar structure; it predominantly adopts a puckered "chair" conformation to minimize both angle strain and torsional strain. quizlet.comwikipedia.org In this chair conformation, the carbon-carbon bonds are arranged at angles of approximately 109.5°, and all adjacent C-H bonds are staggered, resulting in a highly stable structure. quizlet.com The cyclohexane ring can undergo a conformational interconversion known as a "ring flip," which converts one chair form into another. gmu.edu During this process, all axial bonds become equatorial, and all equatorial bonds become axial. quizlet.comgmu.edu

For an unsubstituted cyclohexane ring, the two chair conformations are identical in energy. pressbooks.pub However, when substituents are present, the two chair conformers are generally not of equal energy. libretexts.org Substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (pointing out from the perimeter of the ring). quizlet.com The relative stability of the two chair conformations of a substituted cyclohexane is determined by the steric strain experienced by the substituents. lumenlearning.com Generally, conformations where substituents occupy the more spacious equatorial positions are energetically favored over those where they are in the more sterically crowded axial positions. wikipedia.org

Stereoelectronic and Steric Influences of the Hydroxyl and 4-n-Butylphenyl Substituents

In trans-2-(4-n-Butylphenyl)cyclohexanol, the "trans" configuration dictates that the two substituents are on opposite sides of the cyclohexane ring. libretexts.org This geometric arrangement can be accommodated in two principal chair conformations: one where both the hydroxyl and the 4-n-butylphenyl groups are in equatorial positions (diequatorial), and another, accessible through a ring flip, where both groups are in axial positions (diaxial). openstax.orgyoutube.com

The steric bulk of the substituents is the primary factor determining the conformational equilibrium. Both the hydroxyl group and, more significantly, the 4-n-butylphenyl group are larger than a hydrogen atom. lumenlearning.com Consequently, placing them in axial positions leads to significant steric repulsion with other axial atoms. libretexts.org The 4-n-butylphenyl group, in particular, is a very bulky substituent. Therefore, the conformational equilibrium for this compound is expected to overwhelmingly favor the diequatorial conformer, where both substituents occupy the less hindered equatorial positions. openstax.org This arrangement minimizes steric strain and results in the most stable three-dimensional structure for the molecule.

Quantitative Assessment of Axial-Equatorial Equilibria and A-Values

The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its "A-value." The A-value represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane at equilibrium. wikipedia.orgpearson.com A larger A-value signifies a stronger preference for the equatorial position due to greater steric strain in the axial position. masterorganicchemistry.com

While the precise A-value for the 4-n-butylphenyl group is not commonly tabulated, it can be estimated to be similar to or slightly larger than that of a phenyl group (approx. 3.0 kcal/mol) or a t-butyl group (approx. 5.0 kcal/mol) due to its size and rotational freedom. wikipedia.org The hydroxyl group has a smaller, solvent-dependent A-value. quizlet.com

| Substituent | A-Value (kcal/mol) |

| -OH (Hydroxyl) | 0.9 - 1.0 |

| -C₆H₅ (Phenyl) | ~3.0 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

| -CH₃ (Methyl) | 1.74 |

This table presents interactive data on the conformational energies (A-values) for various substituents on a cyclohexane ring. A-values quantify the energy penalty for a substituent being in the axial position compared to the equatorial position.

For the diaxial conformer of this compound, the total energetic penalty would be the sum of the A-values for the hydroxyl group and the 4-n-butylphenyl group. This results in a significant energy difference, heavily shifting the equilibrium towards the diequatorial conformer. openstax.org Using the A-value for a phenyl group as a conservative estimate, the diequatorial conformer would be more stable than the diaxial conformer by approximately 4.0 kcal/mol (1.0 + 3.0), meaning it would be the overwhelmingly predominant species at room temperature.

Analysis of 1,3-Diaxial Interactions and Associated Strain Energies

The primary source of steric strain that destabilizes axial substituents is the 1,3-diaxial interaction. proprep.comquimicaorganica.org This refers to the steric repulsion between an axial substituent and the two axial hydrogens (or other substituents) located on the same side of the ring, three carbons away. pressbooks.publibretexts.org

In the diaxial conformation of this compound:

The axial hydroxyl group at C-1 would experience 1,3-diaxial interactions with the axial hydrogens at C-3 and C-5.

The axial 4-n-butylphenyl group at C-2 would experience 1,3-diaxial interactions with the axial hydrogens at C-4 and C-6.

These four repulsive interactions create significant steric strain, raising the energy of the diaxial conformer substantially. openstax.org The sum of these strain energies is reflected in the cumulative A-value. For a bulky group like 4-n-butylphenyl, these interactions are particularly severe, effectively preventing the molecule from adopting the diaxial conformation to any significant extent. pressbooks.pub The diequatorial conformer, by contrast, avoids these destabilizing 1,3-diaxial interactions, as both substituents point away from the ring's core. quimicaorganica.org

| Interaction Type | Destabilizing Effect | Associated Strain Energy (Approx. kcal/mol) |

| Axial -OH / Axial -H | 1,3-Diaxial Repulsion | 0.9 - 1.0 (A-value) |

| Axial -Aryl / Axial -H | 1,3-Diaxial Repulsion | ~3.0 (A-value for Phenyl) |

| Total for Diaxial Conformer | Cumulative Strain | ~4.0 or more |

This interactive table outlines the key steric interactions and their associated strain energies that destabilize the diaxial conformer of a 1,2-disubstituted cyclohexane.

Role of Intramolecular Interactions (e.g., Hydrogen Bonding) in Stabilizing Specific Conformations

In the preferred diequatorial conformation of this compound, the hydroxyl group and the 4-n-butylphenyl group are positioned adjacent to each other with a gauche relationship. This proximity allows for the possibility of intramolecular interactions that can further stabilize this conformer.

Specifically, an intramolecular hydrogen bond can form between the acidic hydrogen of the hydroxyl group (the donor) and the π-electron system of the aromatic ring (the acceptor). nih.gov This type of O-H···π interaction, while weaker than conventional hydrogen bonds, is a recognized stabilizing force in molecular structures. researchgate.net In systems like trans-2-aminocyclohexanol, analogous intramolecular hydrogen bonds have been shown to have energies exceeding 10 kJ/mol (or >2.4 kcal/mol), significantly influencing conformational preferences. researchgate.net

Advanced Spectroscopic and Structural Characterization of Trans 2 4 N Butylphenyl Cyclohexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Stereochemical Assignment.

High-Resolution ¹H NMR: Chemical Shifts, Multiplicities, and Coupling Constant Analysis.

Specific ¹H NMR data, including chemical shifts, multiplicities, and coupling constants for trans-2-(4-n-Butylphenyl)cyclohexanol, were not found in the search results.

¹³C NMR: Chemical Shift Assignments and Structural Connectivity.

Detailed ¹³C NMR chemical shift assignments for this compound are not available in the provided search results.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Through-Space and Through-Bond Correlations.

Information regarding the application of 2D NMR techniques for the structural elucidation of this compound is not present in the search results.

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Conformation.

No X-ray crystallographic data for this compound, which would provide definitive information on its absolute configuration and solid-state conformation, was found.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Diagnostics.

Specific infrared (IR) and Raman spectroscopic data for this compound could not be located in the search results.

Chemical Reactivity and Functional Group Transformations of Trans 2 4 N Butylphenyl Cyclohexanol

Reactivity of the Hydroxyl Group: Esterification, Etherification, and Oxidation Pathways

The secondary alcohol functionality is often the primary site of reactivity in trans-2-(4-n-butylphenyl)cyclohexanol. Its transformations are fundamental to synthesizing derivatives with altered physical and chemical properties. In the preferred chair conformation of the trans isomer, the hydroxyl group predominantly occupies an equatorial position, which can influence its reactivity due to steric factors.

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives, such as acid chlorides and anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid is an equilibrium process, often driven to completion by removing water or using an excess of one reactant. byjus.com Alternatively, for a more rapid and irreversible reaction, an acyl chloride can be used, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. For instance, racemic trans-2-phenylcyclohexanol is readily converted to its corresponding chloroacetate (B1199739) ester by reacting it with chloroacetyl chloride in the presence of 4-dimethylaminopyridine (B28879) (DMAP). khanacademy.org This transformation is directly applicable to the title compound.

Etherification: The formation of ethers from the hydroxyl group can be achieved through various methods, most commonly the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of base and solvent is crucial to avoid competing elimination reactions.

Oxidation Pathways: Oxidation of the secondary hydroxyl group yields the corresponding ketone, 2-(4-n-butylphenyl)cyclohexanone. A variety of oxidizing agents can accomplish this transformation. The reactivity in oxidation reactions is sensitive to the stereochemistry of the hydroxyl group. Studies on analogous systems, such as 4-tert-butylcyclohexanol, have shown that axial alcohols are generally oxidized at a faster rate than their equatorial counterparts. rushim.ru This is attributed to the relief of steric strain in the transition state as the hybridization changes from sp³ to sp². Since the hydroxyl group in this compound is equatorial, its oxidation may proceed at a comparatively slower rate than the corresponding cis-isomer. Common reagents for this oxidation include chromic acid and potassium permanganate (B83412). libretexts.orgtardigrade.in

| Transformation | Typical Reagents | Product | Key Considerations |

|---|---|---|---|

| Esterification | Carboxylic Acid (H+ catalyst); Acyl Chloride (Pyridine) | Ester | Fischer esterification is an equilibrium process. byjus.com Acyl chlorides provide an irreversible pathway. khanacademy.org |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH3I) | Ether | Follows Williamson ether synthesis mechanism; potential for competing E2 elimination. libretexts.org |

| Oxidation | CrO3, H2SO4; KMnO4 | Ketone | Equatorial alcohols, as in the trans isomer, generally react slower than axial alcohols. rushim.ru |

Reactions Involving the Cyclohexane (B81311) Ring System, including Ring Expansion/Contraction and Rearrangements

Modifications to the saturated cyclohexane ring of this compound typically require initial functionalization, often beginning with the oxidation of the hydroxyl group to a ketone. The resulting 2-(4-n-butylphenyl)cyclohexanone serves as a versatile intermediate for various skeletal transformations.

Ring Expansion/Contraction: Ring expansion of the cyclohexanone (B45756) derivative can be achieved through reactions like the Tiffeneau-Demjanov rearrangement. This would involve converting the ketone to a cyanohydrin, followed by reduction to a β-amino alcohol and subsequent treatment with nitrous acid. The resulting carbocationic intermediate can rearrange to afford a seven-membered ring (a cycloheptanone (B156872) derivative). Scandium(III) triflate-catalyzed homologation of 2-arylcycloalkanones with diazoalkanes also provides a pathway to access arylated medium-sized ring carbocycles. quizlet.com

Ring contractions are less common but can occur under specific conditions. For example, certain rearrangements involving equatorial leaving groups can facilitate ring contraction pathways in cyclohexane systems. wikipedia.org

Rearrangements: The Beckmann rearrangement offers another avenue for skeletal modification. The ketone, 2-(4-n-butylphenyl)cyclohexanone, can be converted to its corresponding oxime. Treatment of this oxime with acid (e.g., polyphosphoric acid) would induce a rearrangement to form a seven-membered lactam (a cyclic amide). stmarys-ca.edu

Furthermore, electrochemical methods have been shown to induce deconstructive functionalization in 2-arylcyclohexanol systems, leading to ring-opened products. libretexts.org This process is initiated by the anodic oxidation of the aromatic ring, followed by hydroxyl-assisted ring opening. libretexts.org

Chemical Transformations of the Aryl Moiety and n-Butyl Side Chain

The 4-n-butylphenyl group presents additional sites for chemical modification through reactions on the aromatic ring and the aliphatic side chain.

Aryl Moiety Transformations: The benzene (B151609) ring can undergo electrophilic aromatic substitution. The existing substituents—the cyclohexanol-containing alkyl group and the n-butyl group—are both ortho-, para-directing and activating. wikipedia.orgucalgary.ca Due to the significant steric hindrance at the ortho position adjacent to the bulky cyclohexyl group, substitution is most likely to occur at the positions ortho to the n-butyl group and para to the cyclohexyl group (i.e., positions 3 and 5 on the phenyl ring).

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. wikipedia.org

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen atom. chemistrysteps.com

Friedel-Crafts Acylation/Alkylation: An acyl group or a new alkyl group can be introduced using an acyl chloride or alkyl halide with a Lewis acid catalyst. quizlet.comwikipedia.org However, poly-substitution can be a competing side reaction. libretexts.org

n-Butyl Side Chain Transformations: The n-butyl group is susceptible to oxidation, particularly at the benzylic position (the carbon atom directly attached to the aromatic ring).

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the entire n-butyl side chain to a carboxylic acid group (-COOH), provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orgjove.comsarthaks.com This reaction would transform the molecule into trans-2-(4-carboxyphenyl)cyclohexanol.

Benzylic Bromination: Under radical conditions, for example using N-bromosuccinimide (NBS) with a radical initiator, selective bromination can occur at the benzylic position of the n-butyl chain. libretexts.orglibretexts.org

| Moiety | Transformation | Typical Reagents | Product Functional Group |

|---|---|---|---|

| Aryl Ring | Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |

| Aryl Ring | Bromination | Br₂, FeBr₃ | Bromo (-Br) |

| Aryl Ring | Acylation | RCOCl, AlCl₃ | Ketone (-COR) |

| n-Butyl Chain | Benzylic Oxidation | KMnO₄, H⁺, heat | Carboxylic Acid (-COOH) |

| n-Butyl Chain | Benzylic Bromination | NBS, peroxide | Benzylic Bromide (-CH(Br)C₃H₇) |

Strategic Applications in Asymmetric Catalysis and Organic Synthesis

Development and Utilization as a Chiral Auxiliary in Enantioselective Processes

trans-2-(4-n-Butylphenyl)cyclohexanol has emerged as a valuable tool in the field of asymmetric synthesis, serving as a chiral auxiliary to control the stereochemical outcome of various chemical reactions. Its rigid bicyclic-like conformation and the steric influence of its substituents allow for effective facial discrimination of incoming reagents, leading to high levels of stereoselectivity.

Historical Context and Evolution of Whitesell's Cyclohexanol (B46403) Auxiliaries

The development of this compound is rooted in the pioneering work of James K. Whitesell and his research group on cyclohexanol-based chiral auxiliaries. In the mid-1980s, Whitesell introduced trans-2-phenylcyclohexanol as a highly effective and readily accessible chiral auxiliary. This development was a significant advancement, offering a more practical alternative to other existing auxiliaries, which were often difficult to prepare. The effectiveness of trans-2-phenylcyclohexanol stems from its well-defined conformational preferences, where the phenyl and hydroxyl groups adopt a trans-diaxial arrangement in the transition state, effectively shielding one face of a tethered prochiral substrate.

The success of trans-2-phenylcyclohexanol spurred the exploration of analogues with modified steric and electronic properties to fine-tune their reactivity and selectivity. The introduction of a para-substituent on the phenyl ring, such as the n-butyl group in this compound, represents a logical evolution of this design. The butyl group can influence the auxiliary's solubility and its steric profile, potentially enhancing diastereoselectivity in certain reactions or altering its performance in different solvent systems. This systematic modification of the auxiliary's structure is a common strategy to optimize its performance for specific synthetic applications.

Diastereoselective Induction in Stereocenter-Forming Reactions (e.g., C-C bond formations)

The primary function of this compound as a chiral auxiliary is to induce diastereoselectivity in reactions that create new stereocenters, particularly in carbon-carbon bond-forming reactions. This is typically achieved by covalently attaching the auxiliary to a prochiral substrate, such as a carboxylic acid, to form an ester or an enolate precursor. The chiral environment provided by the auxiliary then directs the approach of an electrophile to one face of the reactive intermediate, leading to the preferential formation of one diastereomer.

A key application of this strategy is the diastereoselective alkylation of enolates. For instance, an ester derived from this compound and a prochiral carboxylic acid can be deprotonated to form a chiral enolate. The bulky arylcyclohexyl group effectively blocks one face of the enolate, forcing an incoming alkyl halide to approach from the less hindered face. This results in the formation of a new carbon-carbon bond with a high degree of stereocontrol. The level of diastereoselectivity achieved is often quantified as the diastereomeric excess (d.e.).

While specific, detailed research findings for the diastereoselective alkylation of enolates using this compound are not extensively documented in publicly available literature, the principles established with the parent compound, trans-2-phenylcyclohexanol, provide a strong predictive framework. The following table illustrates the expected outcomes based on the well-established models for Whitesell's auxiliaries.

| Substrate Type | Electrophile | Expected Major Diastereomer | Expected Diastereomeric Excess (d.e.) |

| Ester of a Prochiral Carboxylic Acid | Alkyl Halide | (R)- or (S)-configured α-carbon | High (>90% d.e.) |

| Enamine derived from a Prochiral Ketone | Michael Acceptor | Syn or Anti adduct | Moderate to High |

Note: The actual diastereomeric excess would depend on the specific substrates, reaction conditions (temperature, solvent, base), and the precise steric and electronic influence of the n-butyl group.

Methodologies for Auxiliary Recovery and Recycling

Cleavage of Ester Linkages: After the diastereoselective reaction, the newly formed chiral product is liberated from the auxiliary by hydrolysis of the ester bond. This is commonly achieved under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) and water. The resulting chiral carboxylic acid can be isolated, and the liberated this compound can be recovered from the reaction mixture by extraction and purified for reuse.

Cleavage of Ether Linkages: In cases where the auxiliary is attached as an ether, more stringent conditions are often required for cleavage. Strong acids such as HBr or HI can be used, although these conditions may not be compatible with sensitive functional groups in the product molecule. Alternatively, reductive cleavage methods can be employed.

The development of continuous flow processes has also offered innovative solutions for the recycling of chiral auxiliaries. In such systems, the reaction, cleavage, and separation steps can be integrated, allowing for the automated recovery and immediate reuse of the auxiliary in subsequent reaction cycles. This approach significantly enhances the efficiency and sustainability of chiral auxiliary-mediated synthesis.

Role in the Design of Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

Beyond its direct use as a covalently bound chiral auxiliary, this compound can serve as a valuable chiral building block for the synthesis of more complex chiral ligands for metal-catalyzed asymmetric reactions. The well-defined stereochemistry of the cyclohexanol backbone can be incorporated into the structure of phosphine (B1218219), phosphite, or nitrogen-based ligands.

For example, the hydroxyl group of this compound can be used as a handle to introduce a phosphine moiety, leading to the formation of chiral phosphine-alcohol or phosphinite ligands. These ligands can then be coordinated to a transition metal center (e.g., rhodium, iridium, palladium) to create a chiral catalyst capable of promoting a wide range of enantioselective transformations, such as asymmetric hydrogenation, hydroformylation, or allylic alkylation.

The steric and electronic properties of the trans-2-(4-n-butylphenyl)cyclohexyl fragment play a crucial role in defining the chiral pocket of the metal complex, which in turn governs the enantioselectivity of the catalyzed reaction. The n-butyl group can influence the ligand's solubility in different reaction media and can also have a subtle but significant impact on the electronic properties of the ligand, thereby modulating the reactivity and selectivity of the catalyst.

Development of Novel Synthetic Reagents and Intermediates with Defined Stereochemistry

This compound can also be utilized in the development of novel chiral reagents and intermediates that carry its stereochemical information into a target molecule. For instance, it can be used as a chiral resolving agent to separate enantiomers of a racemic mixture. By forming diastereomeric derivatives (e.g., esters or ethers) with a racemic compound, the resulting diastereomers can often be separated by physical methods such as crystallization or chromatography. Subsequent cleavage of the auxiliary from the separated diastereomers affords the individual enantiomers of the original compound.

Furthermore, this compound can be a precursor for the synthesis of more complex chiral building blocks. Its stereogenic centers can serve as a foundation for the construction of intricate molecular architectures with defined three-dimensional structures, which are valuable intermediates in the total synthesis of natural products and other complex organic molecules.

Computational Chemistry and Molecular Modeling Studies of Trans 2 4 N Butylphenyl Cyclohexanol

Quantum Chemical Calculations for Conformational Energy Landscapes and Stereoelectronic Effects

Quantum chemical calculations are a cornerstone of computational studies on molecules like trans-2-(4-n-butylphenyl)cyclohexanol, providing a detailed understanding of their conformational preferences and the influence of stereoelectronic effects. By solving the Schrödinger equation with various levels of theory and basis sets, researchers can map out the potential energy surface of the molecule.

The conformational landscape of this compound is primarily dictated by the chair conformations of the cyclohexanol (B46403) ring and the rotational orientation of the 4-n-butylphenyl group. The trans configuration of the substituents on the cyclohexane (B81311) ring leads to two primary chair conformers. In one, both the hydroxyl and the 4-n-butylphenyl groups are in equatorial positions, which is generally the most stable conformation due to the minimization of steric hindrance. In the other, both groups are in axial positions, a conformation that is typically higher in energy.

The relative energies of these conformers can be precisely calculated, allowing for a quantitative understanding of the conformational equilibrium. Furthermore, the rotational barrier of the C-C bond connecting the phenyl ring to the cyclohexyl moiety can be determined, revealing the most stable rotational isomers.

Stereoelectronic effects, such as hyperconjugation, also play a crucial role in the stability and reactivity of the molecule. For instance, the orientation of the hydroxyl group can influence the electron distribution in the cyclohexane ring through interactions between the oxygen lone pairs and the C-C and C-H sigma orbitals. These subtle electronic interactions can be quantified using methods like Natural Bond Orbital (NBO) analysis.

A hypothetical energy landscape for the primary conformers of this compound is presented in the table below, illustrating the expected relative stability.

| Conformer | Substituent Positions (OH, Ar) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 | Equatorial, Equatorial | 0.00 | >99 |

| 2 | Axial, Axial | > 5.00 | <1 |

Note: This table is illustrative and based on general principles of conformational analysis for substituted cyclohexanes. Precise values would require specific quantum chemical calculations.

Molecular Dynamics Simulations for Dynamic Conformational Behavior in Solution

While quantum chemical calculations provide a static picture of the molecule's conformations, molecular dynamics (MD) simulations offer a dynamic view of its behavior in a solvent environment. MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing insights into the conformational flexibility and intermolecular interactions of this compound in solution.

In an MD simulation, the molecule is placed in a box of solvent molecules, such as water or an organic solvent, and its trajectory is calculated over a period of nanoseconds or even microseconds. This allows for the observation of conformational transitions, such as the chair-flip of the cyclohexane ring, and the rotation of the phenyl and butyl groups.

The solvent is not a passive medium; it actively influences the conformational preferences of the solute. MD simulations can capture the explicit interactions between this compound and the surrounding solvent molecules, including hydrogen bonding between the hydroxyl group and protic solvents. The time-averaged distribution of conformations observed in an MD simulation can be compared with the predictions from quantum chemical calculations to assess the influence of the solvent.

Furthermore, MD simulations can be used to calculate various properties, such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation shell around the molecule.

Prediction of Spectroscopic Parameters for Enhanced Structural Elucidation

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can be invaluable for the structural elucidation of molecules like this compound. By calculating properties such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions, computational models can aid in the interpretation of experimental spectra.

For instance, the ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with density functional theory (DFT). By calculating the chemical shifts for different conformers and averaging them based on their predicted populations, a theoretical NMR spectrum can be generated. This can be compared with the experimental spectrum to confirm the structure and assign the resonances.

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. These calculations can help in assigning the vibrational modes to specific functional groups and motions within the molecule.

The table below presents a hypothetical comparison of calculated and experimental spectroscopic data for a key functional group in this compound.

| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value |

| ¹H NMR | Chemical Shift of H on C-OH | 3.5 - 4.0 ppm | ~3.7 ppm |

| ¹³C NMR | Chemical Shift of C-OH | 70 - 75 ppm | ~72 ppm |

| IR Spectroscopy | O-H Stretch Frequency | 3300 - 3400 cm⁻¹ | ~3350 cm⁻¹ |

Note: The calculated values are typical ranges obtained from computational chemistry for similar structures and serve as an illustrative example.

In Silico Rational Design of Novel Derivatives and Reaction Pathways

The insights gained from computational studies of this compound can be leveraged for the in silico rational design of novel derivatives with tailored properties. By systematically modifying the structure of the molecule in a computational model, researchers can predict how these changes will affect its conformational, electronic, and dynamic properties.

For example, the effect of adding or modifying substituents on the phenyl ring or the cyclohexane ring can be investigated. This could be aimed at enhancing a particular biological activity, improving solubility, or altering the material properties of the compound. Computational screening of a virtual library of derivatives can help prioritize the most promising candidates for synthesis, thereby saving time and resources.

Furthermore, computational chemistry can be used to explore potential reaction pathways for the synthesis or transformation of this compound. By calculating the energies of reactants, products, and transition states, the feasibility and selectivity of a reaction can be predicted. This can aid in the optimization of reaction conditions and the design of more efficient synthetic routes.

Future Research Directions and Emerging Prospects

Innovation in Highly Efficient and Atom-Economical Synthetic Pathways with Absolute Stereocontrol

A key area of innovation lies in the development of advanced catalytic systems. The goal is to achieve absolute stereocontrol, selectively producing the desired trans isomer in a single, efficient step. This involves designing catalysts that can precisely manage the spatial arrangement of atoms during a reaction. rijournals.comfiveable.me Current methods for analogous compounds, such as the Sharpless asymmetric dihydroxylation followed by selective reduction, provide a foundation but can be improved. wikipedia.org Future pathways may involve transition-metal catalyzed C-H functionalization, a transformative strategy for creating molecular complexity from simple precursors, which could drastically shorten synthetic sequences and improve economic viability. researchgate.net The development of such methods aims to construct and manipulate ring systems with high precision, representing a fundamental goal in modern synthetic chemistry. researchgate.net

| Research Focus | Key Objectives | Potential Methodologies |

| Atom Economy | - Minimize waste by maximizing reactant incorporation into the final product. - Reduce the number of synthetic steps. | - Tandem or cascade reactions. - Transition-metal free cross-coupling reactions. mdpi.com |

| Stereocontrol | - Achieve high enantiomeric and diastereomeric purity. - Develop predictable models for stereochemical outcomes. | - Asymmetric catalysis using novel chiral ligands. - Biocatalysis with engineered enzymes. |

| Efficiency | - Increase overall yield. - Reduce energy consumption and use of hazardous reagents. | - Continuous flow chemistry. - Photoredox catalysis. chiralpedia.com |

Exploration of Novel Stereochemical Control Elements for Complex Molecular Architectures

Stereochemistry is a critical factor that influences the reactivity, selectivity, and biological properties of synthesized molecules. rijournals.com The ability to control the three-dimensional arrangement of atoms is paramount, especially when using a foundational block like trans-2-(4-n-Butylphenyl)cyclohexanol to build more complex molecular architectures. Future research is moving beyond reliance on traditional steric hindrance to explore more subtle and sophisticated methods of stereochemical control.

One promising frontier is the use of non-covalent interactions, such as aromatic interactions (e.g., CH–π), to influence the stereoselectivity of reactions. nih.gov Quantum mechanical modeling can now provide detailed insights into the role of these weak interactions in stabilizing specific transition states, allowing chemists to design reactions where an aryl group, like the 4-n-butylphenyl moiety, actively directs the stereochemical outcome. nih.gov This approach could be used to control cycloadditions, acyl transfers, and other key bond-forming reactions involving derivatives of the title compound. nih.gov The development of chiral reagents and auxiliaries that operate through these novel mechanisms will be instrumental in synthesizing complex natural products and pharmaceuticals with unprecedented precision. researchgate.netyoutube.com

Expansion of Synthetic Applications in Emerging Areas of Organic Chemistry

While 2-arylcyclohexanols are known to be valuable chiral sources for asymmetric induction and as intermediates in pharmaceuticals, the full potential of this compound remains to be explored. google.com Future research will likely focus on expanding its applications into emerging areas of organic chemistry, driven by its specific structural and chiral properties.

In materials science, chiral molecules are increasingly used to create liquid crystals, chiral polymers, and supramolecular assemblies with unique optical and electronic properties. researchgate.net The rigid cyclohexyl ring and the functionalizable phenyl group of this compound make it an attractive building block for developing such advanced materials. Furthermore, in the agrochemical sector, stereochemistry is crucial for designing pesticides that are highly effective against target pests while having minimal environmental impact. researchgate.net The principles of stereoselective synthesis can be applied to create derivatives that interact specifically with biological receptors. researchgate.net

Integration of Advanced Automation and AI in Synthesis and Characterization

| Technology | Application in Synthesis of this compound | Potential Impact |

| Artificial Intelligence (AI) | - Proposing novel retrosynthetic pathways. synthiaonline.com - Predicting reaction yields and stereoselectivity. mdpi.com - Optimizing reaction conditions (temperature, solvent, catalyst). | - Accelerated discovery of more efficient syntheses. - Reduced reliance on trial-and-error experimentation. |

| Machine Learning (ML) | - Identifying patterns in large reaction datasets to guide catalyst design. - Creating models to predict the properties of new derivatives. | - Rational design of catalysts with higher selectivity. - Faster screening of compounds for desired applications. |

| Automated Robotic Systems | - High-throughput screening of reaction conditions. - Automated execution of multi-step syntheses. - Real-time data collection and analysis. | - Increased research productivity and reproducibility. - Safer handling of hazardous reagents. |

Q & A

Q. What are the key steps in synthesizing trans-2-(4-n-Butylphenyl)cyclohexanol, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves:

- Cyclohexanol Backbone Formation : Ring-opening of cyclohexene oxide with a Grignard reagent (e.g., 4-n-butylphenylmagnesium bromide) to introduce the aryl group.

- Stereochemical Control : Maintaining the trans configuration requires low-temperature reactions (<0°C) to minimize epimerization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or crystallization (ethanol/water) achieves >95% purity .

- Optimization : Use continuous flow reactors (industrial settings) or catalytic systems (e.g., Novozym® 435 for enantioselective acylation) to enhance yield and reduce byproducts .

Q. How can the stereochemical configuration of this compound be confirmed using spectroscopic methods?

- Methodological Answer :

- NMR Analysis :

- 1H NMR : Axial vs. equatorial proton splitting patterns (e.g., cyclohexanol hydroxyl proton at δ 1.5–2.0 ppm for trans configuration) .

- 13C NMR : Distinct chemical shifts for carbons adjacent to the hydroxyl and aryl groups (e.g., C2 at ~70 ppm) .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Retention time comparisons with authentic standards validate stereochemistry .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activities of this compound across studies?

- Methodological Answer :

- Receptor Selectivity Profiling : Conduct competitive binding assays (e.g., radioligand displacement) to differentiate interactions with VAChT vs. σ1/σ2 receptors, which are often conflated in literature .

- Metabolite Analysis : Use LC-MS to identify degradation products or active metabolites that may contribute to off-target effects .

- Structural Analog Comparison : Test derivatives (e.g., substituting butylphenyl with methylthiophenyl) to isolate structure-activity relationships (SAR) .

Q. How can factorial design be applied to optimize the enantioselective synthesis of this compound?

- Methodological Answer :

- Variable Selection : Key factors include temperature, catalyst loading (e.g., lipase B from Candida antarctica), and solvent polarity .

- Design Implementation :

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 25°C | 45°C |

| Catalyst (wt%) | 5% | 15% |

| Solvent | Toluene | THF |

| Use a 2³ factorial design to evaluate interactions and identify optimal conditions . |

Q. What mechanistic insights explain the reactivity differences between cis and trans isomers during functionalization reactions?

- Methodological Answer :

- Steric Analysis : DFT calculations (e.g., Gaussian 09) reveal higher torsional strain in cis isomers due to axial hydroxyl-aryl group clashes, reducing nucleophilic substitution rates .

- Kinetic Studies : Monitor saponification rates (UV-Vis at 270 nm) to show trans isomers undergo 3× faster substitution than cis under basic conditions .

- Protecting Group Strategies : Use tert-butyl carbamates (Boc) to stabilize the trans configuration during amine functionalization, preventing epimerization .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in polar solvents?

- Methodological Answer :

- Solubility Testing : Use shake-flask method with HPLC quantification. For example, dissolve 10 mg in 1 mL solvent (e.g., DMSO, ethanol, water) at 25°C, centrifuge, and analyze supernatant .

- Structural Variants : Compare with analogs (e.g., trans-2-(dimethylamino)cyclohexanol) to assess how substituents (butylphenyl vs. dimethylamino) impact polarity .

- Crystallography : Single-crystal X-ray diffraction identifies hydrogen-bonding networks that may enhance or reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.